molecular formula C11H16BrNO B8173240 3-Bromo-5-(neopentyloxy)aniline

3-Bromo-5-(neopentyloxy)aniline

Cat. No.: B8173240
M. Wt: 258.15 g/mol
InChI Key: CFBDVQJZVHHUTP-UHFFFAOYSA-N
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Description

3-Bromo-5-(neopentyloxy)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a bromine atom at the third position and a neopentyloxy group at the fifth position on the benzene ring, with an amino group (-NH2) attached to the benzene ring. The presence of these substituents imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(neopentyloxy)aniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and etherification processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(neopentyloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-(neopentyloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(neopentyloxy)aniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other interactions. The exact pathways and molecular targets involved vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(neopentyloxy)aniline is unique due to the presence of the bulky neopentyloxy group, which influences its steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and allows for selective reactions that may not be possible with other similar compounds.

Properties

IUPAC Name

3-bromo-5-(2,2-dimethylpropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-11(2,3)7-14-10-5-8(12)4-9(13)6-10/h4-6H,7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBDVQJZVHHUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC(=CC(=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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